molecular formula C21H21N3O3S B2442307 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361172-18-1

3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2442307
CAS No.: 361172-18-1
M. Wt: 395.48
InChI Key: OCVNQCYUMFYAOB-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system, a dimethoxybenzamide moiety, and a 4-methylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-4-6-15(7-5-13)24-20(18-11-28-12-19(18)23-24)22-21(25)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNQCYUMFYAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-methylphenyl group and the dimethoxybenzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity makes it a subject of interest in biological research. Studies have investigated its potential as an enzyme inhibitor, receptor modulator, or signaling molecule. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: In medicine, this compound is explored for its therapeutic potential. Research has focused on its ability to modulate specific biological pathways, making it a candidate for drug development. Its efficacy and safety profiles are evaluated through preclinical and clinical studies.

Industry: In the industrial sector, 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of high-performance materials and formulations.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different core structure.

    3-Chloro-4,5-dimethoxy-N-[(2-methylphenyl)methyl]benzamide: Shares the dimethoxybenzamide moiety but differs in other functional groups.

    2,6-Dimethoxy-4-[(E)-({[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate: Contains similar methoxy and pyrazole groups.

Uniqueness: 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3,5-Dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The structure features a thieno[3,4-c]pyrazole moiety, which has been associated with various pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes methoxy groups and a thieno-pyrazole framework that contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that similar pyrazole derivatives exhibit significant antitumor properties. For instance, compounds targeting the BRAF(V600E) mutation have shown promising results in inhibiting tumor cell proliferation. The thieno[3,4-c]pyrazole scaffold is believed to interact with key signaling pathways involved in cancer progression .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (μM)Reference
Compound ABRAF(V600E)5.2
Compound BEGFR7.1
3,5-Dimethoxy-N-[...]TBDTBDTBD

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in managing chronic inflammatory diseases . Preliminary data suggest that 3,5-dimethoxy-N-[2-(4-methylphenyl)-...] may exhibit similar effects.

Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that derivatives with the thieno-pyrazole structure significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential pathway for anti-inflammatory action .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of pyrazole derivatives. Modifications on the thieno and pyrazole rings can enhance binding affinity to target proteins involved in tumorigenesis and inflammation.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitutionIncreases solubility
Thieno ring alterationEnhances receptor binding
Aromatic substitutionsImproves selectivity

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?

Methodological Answer: Synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization of thiophene and pyrazole precursors. Key steps include:

  • Cyclocondensation : Reacting 4-methylphenyl-substituted thiophene derivatives with hydrazine derivatives under reflux in solvents like ethanol or DMF .
  • Amide Coupling : Introducing the 3,5-dimethoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 3,5-dimethoxybenzoic acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Q2. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amide carbonyl (δ ~168 ppm) .
    • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+^+ at m/z 464.16) .
  • X-ray Crystallography : Resolves bond lengths/angles in the thieno[3,4-c]pyrazole core and confirms substituent orientation .

Advanced Mechanistic and Bioactivity Studies

Q. Q3. What experimental strategies are used to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., quinone reductase 2) using spectrophotometric monitoring of NADPH oxidation .
  • Molecular Docking : Computational modeling (AutoDock Vina) predicts binding interactions, highlighting hydrogen bonding with methoxy groups and π-π stacking with aromatic residues .
  • Mutagenesis Studies : Site-directed mutagenesis of enzyme active sites validates key residues (e.g., Tyr-128 in QR2) critical for inhibition .

Q. Q4. How do researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies in IC50_{50} or selectivity profiles often arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-factor concentrations. Standardization using reference inhibitors (e.g., resveratrol for QR2) reduces variability .
  • Cellular Context : Differences in cell permeability (logP ~3.2) or efflux pumps (e.g., P-gp). Use of efflux inhibitors (verapamil) or prodrug strategies clarifies true activity .
  • Data Normalization : Reporting activity relative to internal controls (e.g., % inhibition at 10 µM) facilitates cross-study comparisons .

Analytical and Experimental Design Challenges

Q. Q5. What are the key challenges in optimizing reaction yields for this compound?

Methodological Answer:

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) are minimized by slow reagent addition and low temperatures (0–5°C) during cyclization .
  • Catalyst Selection : Pd/C or CuI accelerates coupling steps but requires inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Scale-Up : Batch reactors with precise temperature control (±1°C) improve reproducibility at >10 g scales .

Q. Q6. How is solubility addressed in biological assays?

Methodological Answer:

  • Solubility Enhancement : Use of DMSO stock solutions (≤0.1% final concentration) or formulation with cyclodextrins (e.g., HP-β-CD) prevents precipitation in aqueous buffers .
  • LogP Analysis : Experimental determination via shake-flask method (logP = 2.9) guides solvent selection for in vitro studies .

Advanced Applications in Drug Discovery

Q. Q7. What strategies are employed to improve metabolic stability of this compound?

Methodological Answer:

  • Metabolite Identification : LC-MS/MS identifies major Phase I metabolites (e.g., O-demethylation at 3,5-methoxy groups) .
  • Structural Modifications : Fluorination of the benzamide ring or methylpyrazole substitution reduces CYP3A4-mediated degradation .
  • Prodrug Design : Phosphate ester prodrugs enhance aqueous solubility and mask reactive sites .

Q. Q8. How is selectivity against off-target receptors assessed?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases, GPCRs, and ion channels (Eurofins CEREP panel) at 10 µM .
  • Thermal Shift Assays : Detect binding to off-target proteins by monitoring melting temperature (ΔTm_m) shifts .

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